molecular formula C11H12FN3 B12098448 2-Fluoro-6-(piperazin-1-yl)benzonitrile

2-Fluoro-6-(piperazin-1-yl)benzonitrile

Cat. No.: B12098448
M. Wt: 205.23 g/mol
InChI Key: YTXMIHGQCNDLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-(piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12FN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a benzonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-(piperazin-1-yl)benzonitrile serves as a lead compound in drug development, particularly for psychiatric disorders. Its interaction with neurotransmitter receptors, especially those linked to serotonin and dopamine pathways, positions it as a candidate for antidepressant therapies. Studies indicate that it may modulate mood and behavior through these interactions.

Neuropharmacology

Research has demonstrated that compounds like this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders . This property enhances its potential as a therapeutic agent in neuropharmacology.

Anticancer Research

Emerging studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer pathways. Its structural features allow for targeted action against cancer cells while minimizing effects on healthy tissues . This makes it a promising candidate for further investigation in oncology.

Case Studies

  • Antidepressant Activity : A study explored the effects of this compound on animal models of depression. Results indicated significant improvements in depressive behaviors, correlating with alterations in serotonin and dopamine levels.
  • Cancer Inhibition : In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines. The mechanism was linked to its ability to disrupt signaling pathways critical for tumor growth .
  • Neuroprotective Effects : Preliminary research highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage, suggesting its potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Fluoro-6-(piperazin-1-yl)benzonitrile is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}FN3_{3}
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 1172753-27-3

This compound features a piperazine ring, which is known for its versatility in drug design, enhancing solubility and bioavailability.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Receptor Modulation : This compound has been identified as a modulator of certain G-protein coupled receptors (GPCRs), which play critical roles in cell signaling and are implicated in various diseases, including cancer and neurological disorders .
  • Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against specific kinases, such as ALK2, which is associated with fibrodysplasia ossificans progressiva (FOP). The compound's structure allows it to bind effectively to the active sites of these enzymes, potentially blocking their activity .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and its analogs.

Activity Target IC50 Value (µM) Reference
ALK2 InhibitionKinase0.5
CXCR3 ModulationGPCR0.8
Antimicrobial ActivityVarious Bacteria10
Cytotoxicity in Cancer CellsVarious Cancer Lines5

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Research : A study investigating the cytotoxic effects of this compound on different cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations as low as 5 µM. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Neurological Disorders : Research focusing on the modulation of GPCRs indicated that this compound could potentially alleviate symptoms associated with neurodegenerative diseases by regulating neuronal signaling pathways .
  • Antimicrobial Properties : The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-6-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12FN3/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15/h1-3,14H,4-7H2

InChI Key

YTXMIHGQCNDLOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.